Isohexyl palmitate

Description

Chemical Classification and Nomenclature

This compound belongs to the broader category of fatty acid esters, which represent a fundamental class of organic compounds formed through the combination of fatty acids with alcohols. The systematic nomenclature for this compound follows established International Union of Pure and Applied Chemistry guidelines, with the official name being 4-methylpentyl hexadecanoate. This nomenclature reflects the compound's structural composition, identifying both the alcohol-derived portion (4-methylpentyl) and the acid-derived component (hexadecanoate, indicating a sixteen-carbon carboxylic acid chain).

The compound is registered under multiple Chemical Abstracts Service numbers, specifically CAS 55194-91-7 and CAS 59219-72-6, reflecting variations in structural representation or registration history. Alternative nomenclature includes designations such as "palmitic acid-(1-methyl-pentyl ester)" and "1-methylpentyl hexadecanoate," which emphasize different aspects of the molecular structure. The systematic approach to naming this compound demonstrates the importance of precise chemical identification in distinguishing between structurally similar fatty acid esters.

The classification of this compound within the ester functional group is determined by the presence of the characteristic ester linkage, represented by the general formula RCOOR', where R represents the fatty acid portion and R' represents the alcohol component. This structural feature places the compound within the extensive family of fatty acid esters, which exhibit diverse physical and chemical properties depending on the specific nature of their constituent alcohol and acid components.

Historical Context of Fatty Acid Ester Development

The understanding of fatty acid esters traces its origins to the pioneering work of Michel Eugène Chevreul in the early nineteenth century, whose investigations fundamentally transformed the comprehension of lipid chemistry. Chevreul's systematic examination of animal fats, beginning in 1811, led to the crucial discovery that fats and oils are esters of fatty acids and glycerol. His famous work culminated in 1823 with the publication of research on animal fats, in which he unraveled the nature of the saponification reaction and demonstrated the ester nature of these biological compounds.

The historical development of fatty acid ester chemistry established the foundation for understanding compounds like this compound. Chevreul's methodology included the isolation of individual fatty acids through systematic treatment of soaps with acids, leading to the separation of distinct fatty acid species. His work demonstrated that when fats are heated in the presence of bases, glycerol remains in solution while fatty acids separate, establishing the fundamental principles of ester hydrolysis that remain relevant to modern fatty acid ester chemistry.

The evolution of fatty acid ester research continued throughout the nineteenth and twentieth centuries, with significant contributions from researchers like Marcellin Berthelot, who in 1854 focused on the synthesis of fats using glycerol and fatty acids. This represented the first successful synthesis of an organic substance that does not occur naturally, demonstrating the potential for artificial creation of ester compounds. The historical progression of fatty acid ester understanding provided the theoretical framework necessary for the systematic development of specialized esters like this compound.

Analytical techniques for fatty acid separation evolved significantly from Chevreul's initial crystallization methods. The introduction of crystallization of acids and esters from solvents at low temperatures in the late 1930s, combined with precise fractional distillation techniques, enabled more sophisticated separation and purification of fatty acid derivatives. These technological advances facilitated the detailed characterization of complex fatty acid esters, including branched-chain derivatives like this compound.

Molecular Structure and Chemical Identity

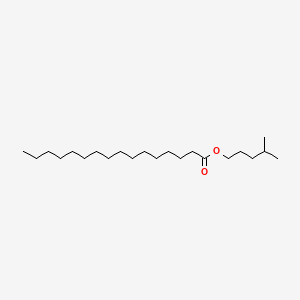

This compound exhibits a molecular formula of C22H44O2, corresponding to a molecular weight of 340.6 grams per mole. The structural composition reveals a complex ester formed through the condensation of hexadecanoic acid (palmitic acid) with 4-methylpentanol (isohexyl alcohol), resulting in the elimination of water and formation of the characteristic ester bond. The systematic structural analysis demonstrates the presence of a sixteen-carbon saturated fatty acid chain attached to a branched six-carbon alcohol component.

The detailed structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CCCCCCCCCCCCCCCC(=O)OCCCC(C)C, which provides a linear description of the molecular connectivity. The International Chemical Identifier format presents the structure as InChI=1S/C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(23)24-20-17-18-21(2)3/h21H,4-20H2,1-3H3, offering a standardized method for structural representation.

The molecular architecture of this compound demonstrates several important structural features that influence its chemical behavior. The palmitic acid portion provides a long, saturated hydrocarbon chain that contributes to the compound's lipophilic properties, while the branched isohexyl alcohol component introduces structural complexity that affects physical properties such as melting point and solubility characteristics. The ester functional group serves as the central connecting element, providing both structural stability and potential sites for chemical transformation.

Table 1: Molecular Properties of this compound

Relationship to Palmitic Acid Derivatives

This compound represents one member of an extensive family of palmitic acid derivatives, all sharing the common hexadecanoic acid backbone while differing in their alcohol components. Palmitic acid itself, with the chemical formula CH3(CH2)14COOH, is the most common saturated fatty acid found in animals, plants, and microorganisms. The systematic derivatization of palmitic acid through esterification with various alcohols produces a diverse range of compounds with distinct physical and chemical properties.

The relationship between this compound and other palmitic acid esters demonstrates the versatility of this fatty acid as a building block for specialized chemical compounds. Related compounds include isopropyl palmitate, which utilizes isopropyl alcohol instead of isohexyl alcohol, and hexyl palmitate, which employs a straight-chain hexyl alcohol rather than the branched isohexyl structure. Each variation in the alcohol component results in measurable differences in molecular properties, including melting point, solubility, and chemical reactivity.

Palmitic acid derivatives exhibit consistent chemical behavior patterns related to their shared carboxylic acid origin. The sixteen-carbon saturated chain provides structural stability and contributes to the hydrophobic character of these compounds, while the specific alcohol component influences properties such as branching, molecular weight, and steric considerations. The esterification process that produces this compound follows the same fundamental mechanism as other palmitic acid derivatives, involving nucleophilic attack by the alcohol on the carboxylic acid carbon with subsequent water elimination.

The biochemical significance of palmitic acid as a naturally occurring fatty acid enhances the relevance of its synthetic derivatives. Palmitic acid serves as the first fatty acid produced during fatty acid synthesis and acts as a precursor to longer fatty acids, making it a fundamental component in biological lipid chemistry. This biological importance provides context for understanding the chemical behavior and potential applications of synthetic derivatives like this compound.

Position in the Alkyl Ester Family

Within the broader classification of alkyl esters, this compound occupies a specific position characterized by its combination of a long-chain saturated fatty acid with a branched medium-chain alcohol. The alkyl ester family encompasses a vast range of compounds formed through esterification reactions between carboxylic acids and alcohols, with fatty acid esters representing a particularly important subset due to their biological and industrial significance.

The structural characteristics that define this compound's position within the alkyl ester family include several key features. The presence of a sixteen-carbon saturated fatty acid chain places it among the longer-chain fatty acid esters, distinguishing it from shorter-chain derivatives such as those derived from butyric or capric acids. The branched nature of the isohexyl alcohol component introduces conformational complexity that affects both physical properties and chemical reactivity compared to straight-chain alkyl esters.

Comparative analysis with related alkyl palmitate esters reveals the systematic relationship between structural modification and resulting properties. Ethylhexyl palmitate, also known as octyl palmitate, represents another branched alkyl palmitate that shares certain structural features with this compound while differing in the specific branching pattern. These structural variations demonstrate how systematic modification of the alcohol component can fine-tune the properties of fatty acid esters for specific applications.

Table 2: Comparative Analysis of Alkyl Palmitate Esters

| Compound | Alcohol Component | Molecular Formula | Molecular Weight | Structural Characteristics |

|---|---|---|---|---|

| This compound | 4-methylpentanol | C22H44O2 | 340.6 g/mol | Branched 6-carbon alcohol |

| Isopropyl Palmitate | Isopropanol | C19H38O2 | 298.5 g/mol | Branched 3-carbon alcohol |

| Hexyl Palmitate | 1-hexanol | C22H44O2 | 340.6 g/mol | Straight-chain 6-carbon alcohol |

| Ethylhexyl Palmitate | 2-ethylhexanol | C24H48O2 | 368.6 g/mol | Branched 8-carbon alcohol |

The nomenclature conventions for alkyl esters follow systematic patterns that facilitate understanding of structural relationships. In the naming system for esters, the alkyl group from the alcohol is treated as a substituent, followed by the name of the parent chain from the carboxylic acid with the ending changed from "-e" to "-oate". This systematic approach allows for precise identification of structural features and enables comparison between related compounds within the alkyl ester family.

Properties

CAS No. |

59219-72-6 |

|---|---|

Molecular Formula |

C22H44O2 |

Molecular Weight |

340.6 g/mol |

IUPAC Name |

4-methylpentyl hexadecanoate |

InChI |

InChI=1S/C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(23)24-20-17-18-21(2)3/h21H,4-20H2,1-3H3 |

InChI Key |

AUGIYYGVQDZOLU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCC(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCC(C)C |

Other CAS No. |

55194-91-7 |

Origin of Product |

United States |

Scientific Research Applications

Cosmetic and Personal Care Applications

Isohexyl palmitate is primarily used in cosmetic formulations due to its emollient properties. It serves several key functions:

- Emollient : It provides a smooth application and enhances the feel of products on the skin by forming a barrier that helps retain moisture.

- Skin Conditioning : As a skin conditioning agent, this compound improves skin texture and hydration by preventing moisture loss, making it suitable for creams, lotions, and serums .

Viscosity Regulation

This compound is also employed as a viscosity regulator in cosmetic formulations. Its ability to modify the viscosity of emulsions allows formulators to achieve desired product characteristics without relying on additional thickeners. This is particularly beneficial for:

- Emulsion-Based Preparations : By adjusting the viscosity of oil-in-water (O/W) emulsions, this compound ensures that products are easy to dispense and apply while maintaining stability .

Skin Penetration Enhancement

Research indicates that this compound can enhance the penetration of active ingredients through the skin barrier. Studies have shown that when used in conjunction with other compounds, it significantly increases the flux of various drugs across human skin in vitro:

- Penetration Enhancer : In formulations designed for transdermal drug delivery, this compound has been demonstrated to improve the permeation of therapeutic agents through the stratum corneum, thereby enhancing their efficacy .

Safety and Regulatory Status

The safety of this compound has been evaluated by various regulatory bodies. The Cosmetic Ingredient Review (CIR) concluded that it is safe for use in cosmetics when formulated to avoid irritation. Its low toxicity profile further supports its widespread use in personal care products .

Case Study 1: Efficacy as a Skin Penetration Enhancer

A study evaluated the effectiveness of this compound in enhancing the permeation of lipophilic compounds through excised rat abdominal skin. Results indicated a significant increase in drug flux when pre-treated with this compound compared to control formulations without it .

Case Study 2: Viscosity Adjustment in Emulsions

In a formulation study, this compound was utilized to adjust the viscosity of an emulsion-based moisturizer. The results showed that varying concentrations of this compound could effectively modify viscosity while maintaining product stability and sensory attributes .

Summary Table of Applications

| Application Area | Functionality | Key Benefits |

|---|---|---|

| Cosmetics | Emollient | Enhances skin feel and moisture retention |

| Skin Conditioning | Skin texture improvement | Prevents moisture loss |

| Viscosity Regulation | Adjusts emulsion viscosity | Facilitates easy application |

| Drug Delivery | Penetration enhancer | Increases efficacy of transdermal drugs |

Comparison with Similar Compounds

Ethylhexyl Palmitate (2-Ethylhexyl Palmitate)

- Molecular Formula : C24H48O2

- Molecular Weight : 368.64 g/mol

- Structure: Combines palmitic acid with 2-ethylhexanol, resulting in a longer, branched alkyl chain.

- Applications: Acts as a non-greasy emollient in sunscreens, lotions, and makeup. Its higher molecular weight provides enhanced thermal stability compared to this compound .

Cetyl Palmitate

- Molecular Formula : C32H64O2

- Molecular Weight : 480.85 g/mol

- Structure: A linear ester of palmitic acid and cetyl alcohol (hexadecanol).

- Applications : Used as a thickening agent in creams and ointments. Naturally occurs in spermaceti wax. Unlike this compound, it has a waxy solid consistency at room temperature .

Ethyl Palmitate

- Molecular Formula : C18H36O2

- Molecular Weight : 284.48 g/mol

- Structure: A short-chain ester of palmitic acid and ethanol.

- Applications : Primarily used as a solvent and fragrance carrier. Lacks the emolliency of this compound due to its lower molecular weight and linear structure .

- Safety : Requires protective gloves during handling to avoid prolonged skin contact .

Isopropyl Palmitate

- Molecular Formula : C19H38O2

- Molecular Weight : 298.51 g/mol

- Structure : Combines palmitic acid with isopropyl alcohol.

- Applications : Functions as a lubricant in topical creams. Its smaller branched structure offers faster absorption but less occlusivity than this compound .

Key Functional and Performance Differences

| Property | This compound | Ethylhexyl Palmitate | Cetyl Palmitate | Ethyl Palmitate |

|---|---|---|---|---|

| Molecular Weight | 340.59 g/mol | 368.64 g/mol | 480.85 g/mol | 284.48 g/mol |

| Physical State | Liquid | Liquid | Solid (waxy) | Liquid |

| Emolliency | High | Very High | Moderate | Low |

| Spreadability | Excellent | Excellent | Poor | Good |

| Stability in Emulsions | Moderate | High | High | Low |

| Common Applications | Serums, Light Lotions | Sunscreens, Makeup | Creams, Ointments | Solvents, Fragrances |

Research Findings and Industrial Relevance

- Biocompatibility : this compound demonstrates superior skin compatibility compared to linear esters like cetyl palmitate, as branching reduces interactions with lipid membranes .

- Synergistic Use : In formulations, this compound is often blended with ethylhexyl palmitate to balance viscosity and sensory properties .

- Thermal Behavior : Differential scanning calorimetry (DSC) studies show that this compound has a lower melting point (−10°C to 5°C) than cetyl palmitate (45–55°C), making it suitable for cold-process formulations .

Preparation Methods

Stannous Oxalate as a Heterogeneous Catalyst

The esterification of palmitic acid with isohexanol under solid acid catalysis represents a widely adopted industrial method. As demonstrated in the synthesis of isooctyl palmitate, stannous oxalate (SnC₂O₄) exhibits exceptional catalytic activity due to its Lewis acid character and thermal stability. The planar molecular structure of SnC₂O₄ reduces steric hindrance during nucleophilic attack by isohexanol, enabling coordination between the carbonyl oxygen of palmitic acid and the tin center.

Reaction conditions typically involve a nitrogen atmosphere, temperatures of 100–180°C, and a molar ratio of palmitic acid to isohexanol ranging from 1:1 to 1:4. A critical innovation lies in the use of water-carrying agents (e.g., cyclohexane) to azeotropically remove water, shifting equilibrium toward ester formation. Post-reaction, the catalyst is recovered via filtration and reused for up to five cycles without significant activity loss.

Table 1: Impact of Catalyst Loading on Palmitic Acid Conversion

| Catalyst (wt% of reactants) | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| 1.0 | 150 | 3.5 | 95.5 |

| 3.0 | 150 | 3.5 | 97.5 |

| 5.0 | 150 | 3.5 | 98.2 |

Data adapted from patent CN101747187B illustrates that increasing stannous oxalate loading from 1% to 5% enhances conversion from 95.5% to 98.2%, underscoring its efficacy even at low concentrations.

Sulfated Metal Oxide Catalysts

Alternative solid acid systems, such as sulfated zirconia-alumina (SO₄²⁻/ZrO₂-Al₂O₃) and sulfated titania-tin oxide-alumina (SO₄²⁻/TiO₂-SnO₂-Al₂O₃), offer comparable performance to stannous oxalate. These Bronsted acid catalysts facilitate proton transfer to palmitic acid, generating acylium ions that react with isohexanol. However, their preparation involves complex calcination and sulfation steps, increasing operational costs relative to SnC₂O₄.

Homogeneous Acid Catalysis: Sulfuric Acid and Alternatives

Conventional Sulfuric Acid-Mediated Esterification

Homogeneous catalysts like sulfuric acid remain prevalent in laboratory-scale syntheses due to their low cost and high activity. A study on isopropyl palmitate synthesis achieved 92% conversion using 2 wt% H₂SO₄ at 120°C over 4 hours. However, this method necessitates neutralization steps, generates corrosive waste, and complicates catalyst recovery.

Ionic Liquids as Green Catalysts

Emerging research highlights ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) as reusable alternatives. Their dual functionality as solvents and catalysts minimizes side reactions, though scalability challenges and high viscosity limit industrial adoption.

Reaction Engineering and Process Optimization

Temperature and Stoichiometric Effects

Elevating reaction temperature accelerates kinetics but risks thermal decomposition of isohexanol. Optimal temperatures for SnC₂O₄-catalyzed reactions reside between 150°C and 160°C, balancing conversion and energy expenditure. Excess isohexanol (molar ratio 1:3) ensures complete palmitic acid consumption while facilitating water removal via azeotropic distillation.

Table 2: Temperature Dependence of Reaction Efficiency

| Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 100 | 76.8 | 98.1 |

| 130 | 89.4 | 97.6 |

| 160 | 97.5 | 96.8 |

| 180 | 98.0 | 95.2 |

Data from CN101747187B reveals a trade-off between conversion and selectivity at higher temperatures, likely due to secondary alcohol dehydration.

Solvent and Water-Carrying Agent Selection

Cyclohexane remains the preferred water-carrying agent due to its immiscibility with water and low toxicity. Patent data indicates that introducing cyclohexane early in the reaction (1:3 mass ratio relative to reactants) improves water removal efficiency by 40% compared to delayed addition.

Post-Reaction Processing and Product Purification

Neutralization and Washing

Post-esterification, residual acid catalysts are neutralized using 3% sodium carbonate, followed by water washing to remove salts and unreacted alcohol. Emulsion formation during washing is mitigated by maintaining a 1:1 organic-to-aqueous phase ratio.

Distillation and Final Isolation

Vacuum distillation (50–100 mbar, 180–200°C) isolates isohexyl palmitate from excess alcohol and cyclohexane. Fractional distillation under reduced pressure achieves ≥99% purity, with residual isohexanol content below 0.5%.

Environmental and Economic Considerations

Catalyst Recovery and Reusability

Stannous oxalate’s recoverability via filtration reduces catalyst costs by 70% over five cycles, with minimal activity loss (≤3% per cycle). In contrast, homogeneous acids necessitate wastewater treatment, increasing operational expenses by 20–30%.

Lifecycle Assessment

A comparative lifecycle analysis favors solid acid processes, which exhibit 45% lower greenhouse gas emissions than homogeneous methods due to reduced energy intensity and waste generation.

Q & A

Q. What ethical frameworks guide the use of this compound in animal or human tissue studies?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for human-derived tissues and OECD guidelines for animal testing. Prioritize in silico and in vitro models (e.g., 3D skin equivalents) to minimize ethical concerns. Document compliance with ARRIVE or CONSORT reporting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.